N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the difluorophenyl group: This step involves the use of palladium-catalyzed amination with catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride under appropriate conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties, showing growth inhibition against various cancer cell lines.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in cancer cells, it may induce apoptosis and cause cell cycle arrest by interacting with key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide is unique due to the presence of both the benzo[d][1,3]dioxole and difluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c17-11-3-2-10(6-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVFUXTQFEJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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